TMPDA vs. DABCO in Polyurethane Reaction Injection Molding (RIM): Faster Cycle Times with Equivalent Mechanical Properties
In a direct comparative study of amine catalysts for polyurethane RIM systems, replacing 0.3 phr of DABCO (triethylenediamine) with TMPDA reduced cream time by 38%, gel time by 45%, and overall demold time by 33%, while maintaining comparable Shore A hardness (84 vs. 82 for DABCO) and tensile strength (29.1 vs. 28.5 MPa) . This demonstrates that TMPDA provides significantly faster reaction initiation and network formation without compromising final mechanical properties, offering a quantifiable productivity advantage in high-throughput manufacturing.
| Evidence Dimension | Catalytic activity in polyurethane RIM elastomer system (cream time, gel time, demold time, mechanical properties) |
|---|---|
| Target Compound Data | Cream time: 7.4 s; Gel time: 15.4 s; Tack-free time: 26 s; Demold time: 60 s; Shore A hardness: 84; Tensile strength: 29.1 MPa |
| Comparator Or Baseline | DABCO (triethylenediamine) at 0.3 phr: Cream time: 12 s; Gel time: 28 s; Tack-free time: 42 s; Demold time: 90 s; Shore A hardness: 82; Tensile strength: 28.5 MPa |
| Quantified Difference | Cream time reduced by 38%; Gel time reduced by 45%; Demold time reduced by 33%; Shore A hardness +2 points; Tensile strength +2% |
| Conditions | Standard MDI/polyether polyol RIM elastomer formulation; 0.3 phr catalyst loading; data adapted from König et al., Journal of Cellular Plastics, 2017 |
Why This Matters
A 33% reduction in demold time directly translates to a ~33% increase in production throughput for RIM-manufactured parts such as automotive bumpers and dashboard skins, providing a clear economic incentive for procurement of TMPDA over DABCO-based catalyst systems.
